5-Bromo-1-methylene-2,3-dihydro-1H-indene

Overview

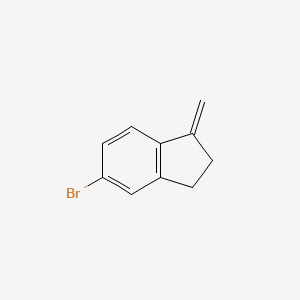

Description

5-Bromo-1-methylene-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H9Br It is a derivative of indene, characterized by the presence of a bromine atom at the 5-position and a methylene group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene typically involves the bromination of 1-methylene-2,3-dihydro-1H-indene. This can be achieved through the reaction of 1-methylene-2,3-dihydro-1H-indene with bromine in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methylene-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methylene group can be oxidized to form carbonyl compounds.

Reduction Reactions: The double bond in the methylene group can be reduced to form saturated compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted indene derivatives.

Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.

Reduction Reactions: Products include saturated hydrocarbons.

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Properties

Recent studies have shown that derivatives of 5-bromo-1-methylene-2,3-dihydro-1H-indene exhibit promising antiviral activity. For instance, compounds derived from this structure have been investigated for their efficacy against hepatitis B virus (HBV). A specific compound, 1H-indene-1-ketone-3-methanoic acid, synthesized from this compound, demonstrated an inhibition concentration (IC) of 10.8 nM against broad-spectrum proteases associated with HBV, indicating its potential as a novel therapeutic agent for treating hepatitis B .

2. Intermediate for Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it is utilized in the preparation of anti-Parkinson's medication such as rasagiline. The synthetic route involves the transformation of 2,3-dihydro-1H-indenes into amine derivatives that are crucial for the pharmacological activity of these drugs . The efficiency of these synthetic processes can be enhanced through improved methodologies that minimize toxic reagents and maximize yield .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

this compound is frequently employed as a building block in organic synthesis. Its structure allows for various functional group transformations, making it versatile in creating complex organic molecules. For instance, it can be brominated or alkylated to yield new compounds with varying biological activities .

2. Green Chemistry Approaches

The synthesis of derivatives from this compound aligns with green chemistry principles by utilizing less hazardous materials and producing fewer by-products. This is particularly evident in the development of synthetic routes that avoid toxic solvents and reagents while maintaining high yields .

Case Studies and Research Findings

Case Study 1: Hepatitis B Treatment

A study focused on synthesizing a series of indene derivatives from this compound revealed their potential as anti-HBV agents. The synthesized compounds were tested for their antiviral activity and showed significant promise in preclinical trials .

Case Study 2: Parkinson's Disease Medication

Research into the synthesis of rasagiline highlighted the role of intermediates derived from this compound. The improved methods for producing these intermediates demonstrated higher efficiency and lower environmental impact compared to traditional methods .

Data Tables

| Application Area | Compound Derived From | Key Findings |

|---|---|---|

| Antiviral Research | This compound | IC = 10.8 nM against HBV proteases |

| Drug Synthesis | Rasagiline | Improved synthesis methods enhance yield |

| Organic Synthesis | Various derivatives | Versatile building block for complex molecules |

Mechanism of Action

The mechanism of action of 5-Bromo-1-methylene-2,3-dihydro-1H-indene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methylene group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

1-Methylene-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.

5-Bromo-2,3-dihydro-1H-indene: Lacks the methylene group, affecting its reactivity and applications.

5-Bromo-1,3-indandione: Contains a different functional group, leading to distinct chemical properties and applications.

Uniqueness

5-Bromo-1-methylene-2,3-dihydro-1H-indene is unique due to the presence of both the bromine atom and the methylene group. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.

Biological Activity

5-Bromo-1-methylene-2,3-dihydro-1H-indene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound features a unique structure that contributes to its reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, making it a suitable candidate for various biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2091397-20-3 |

| Molecular Formula | C11H10Br |

| Molecular Weight | 236.1 g/mol |

| Purity | 95% |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. For instance, in vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation. Specifically, the compound may affect the expression of proteins involved in the apoptotic process, leading to increased rates of cancer cell death .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The bromine atom may facilitate interactions with enzyme active sites, inhibiting their activity.

- Receptor Modulation : The compound may bind to cellular receptors, altering downstream signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Studies : A study published in Molecules highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics .

- Cancer Research : In a recent investigation into novel anticancer agents, this compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity .

- Mechanistic Insights : Further research has focused on elucidating the pathways affected by this compound. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-1-methylene-2,3-dihydro-1H-indene, and how are yields improved?

- Methodology : Start with 5-bromo-2,3-dihydro-1H-inden-1-one as a precursor. Use nucleophilic substitution or coupling reactions (e.g., allylation or carboxylation) with catalysts like CuI to enhance regioselectivity . Optimize solvent systems (e.g., PEG-400/DMF mixtures) and reaction times (e.g., 12-hour stirring) to improve yields up to 68% . Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. How is this compound purified after synthesis?

- Methodology : Employ flash column chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) to isolate the compound . Confirm purity using melting point analysis (e.g., 58.2–61.9°C) and HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use and NMR to confirm proton environments and carbon frameworks (e.g., vinyl protons at δ 7.86 ppm) . IR spectroscopy identifies functional groups (e.g., C=O stretches at 1746 cm) . HRMS validates molecular weight (e.g., m/z 427.0757 [M+H]) .

Q. What safety protocols are essential when handling brominated indene derivatives?

- Methodology : Use fume hoods, PPE (gloves, goggles), and avoid skin contact. Follow waste disposal guidelines per UN GHS standards. Reference safety data sheets for brominated compounds to mitigate inhalation/ingestion risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations to map electron density and identify reactive sites (e.g., bromine as a leaving group). Simulate transition states for Suzuki-Miyaura couplings using Pd catalysts to predict regioselectivity . Validate with experimental NMR shifts .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodology : Compare experimental HRMS/NMR results with computational predictions (e.g., Gaussian software). Adjust for solvent effects and conformational dynamics. Revisit synthetic steps if deviations exceed 0.01 ppm (NMR) or 0.1 m/z (HRMS) .

Q. How does the crystal structure of brominated indene derivatives influence their chemical behavior?

- Methodology : Conduct X-ray diffraction (XRD) to determine bond lengths and angles (e.g., C-Br = 1.89 Å). Analyze packing motifs (e.g., π-π stacking) to explain stability and reactivity. Compare with derivatives like 2-(5-bromo-2-hydroxybenzylidene)-indene-dione .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

- Methodology : Use kinetic isotope effects (KIE) and Hammett plots to study directing effects. Bromine’s electron-withdrawing nature meta-directs electrophiles. Confirm via nitration or halogenation experiments, analyzing products by NMR .

Q. How can derivatives of this compound be designed for biological activity studies?

- Methodology : Introduce substituents (e.g., triazoles, methoxy groups) via click chemistry or Friedel-Crafts alkylation . Test bioactivity in vitro (e.g., antioxidant assays) and correlate with electronic properties (Hammett σ values) .

Q. What advanced techniques validate the stereochemical outcomes of reactions involving this compound?

- Methodology : Employ NOESY NMR to determine spatial proximity of substituents. Use chiral HPLC or circular dichroism (CD) to resolve enantiomers in asymmetric syntheses .

Properties

IUPAC Name |

6-bromo-3-methylidene-1,2-dihydroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLUWPKLJNDZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730400 | |

| Record name | 5-Bromo-1-methylidene-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875306-81-3 | |

| Record name | 5-Bromo-2,3-dihydro-1-methylene-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875306-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methylidene-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methylene-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.